Vaccenic Acid

Beta-Oxidation Hepatic Metabolism Mitochondrial Function

Select vaccenic acid (C18:1 t11, CAS 693-72-1) for metabolic research requiring the natural CLA precursor. Unlike elaidic acid, it shows 30% higher CPT II activity, 25% greater peroxisomal oxidation, and distinct gene regulatory effects. It is the only substrate for endogenous CLA synthesis (19% in vivo conversion). In metabolic syndrome models, it increases anti-inflammatory N-acylethanolamines (P<0.05) and reduces TNFα/IL-1β (P<0.05). It uniquely modulates opioid receptor binding without altering membrane fluidity. Substitution with other trans-C18:1 isomers compromises experimental validity. Confirm isomer identity before ordering.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 693-72-1
Cat. No. B048705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVaccenic Acid
CAS693-72-1
Synonyms(E)-11-Octadecenoic Acid;  (E)-11-Octadecenoic Acid;  (E)-Octadec-11-enoic Acid;  11(E)-Octadecenoic Acid;  11-trans-Octadecenoic Acid;  trans-11-Octadecenoic Acid;  trans-Vaccenic Acid;  trans-Δ11-Octadecenoic Acid
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+
InChIKeyUWHZIFQPPBDJPM-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Vaccenic Acid (CAS 693-72-1) Chemical Profile and Scientific Procurement Considerations


Vaccenic acid (trans-11-octadecenoic acid, TVA), CAS 693-72-1, is a naturally occurring trans-monounsaturated fatty acid and an omega-7 fatty acid (C18:1 t11) [1]. As the predominant trans-fatty acid found in ruminant fat, human milk, and dairy products such as milk, butter, and yogurt, it serves as the primary physiological precursor for endogenous synthesis of the bioactive lipid cis-9, trans-11 conjugated linoleic acid (rumenic acid) [2][3]. In scientific procurement contexts, vaccenic acid is distinguished from industrial trans fatty acids by its natural origin and from its positional isomer elaidic acid (trans-9 C18:1) by its double bond position (Δ11 vs Δ9), which critically influences its biochemical fate, metabolic effects, and cellular interactions [4].

Vaccenic Acid (693-72-1): Why In-Class Trans-Fatty Acid Substitution Yields Unpredictable Research Outcomes


In-class substitution of vaccenic acid with other C18:1 trans-fatty acid isomers, particularly elaidic acid (trans-9 C18:1), is scientifically unjustifiable due to profound differences in their biochemical handling. Despite their structural similarity as trans-monounsaturated fatty acids, the distinct position of the double bond (Δ11 for vaccenic acid vs. Δ9 for elaidic acid) leads to markedly different metabolic fates. Research demonstrates that vaccenic acid is oxidized 25% more by liver peroxisomes and exhibits 30% greater CPT II activity than elaidic acid, indicating a unique and more efficient catabolic pathway [1]. Furthermore, while elaidic acid consistently promotes adverse metabolic and inflammatory outcomes, vaccenic acid displays a neutral or even beneficial profile, including the unique ability to undergo endogenous conversion to the bioactive conjugated linoleic acid (CLA) [2][3]. These intrinsic differences invalidate any assumption of functional interchangeability and necessitate precise compound selection for research integrity and experimental reproducibility.

Vaccenic Acid (693-72-1): Head-to-Head Quantitative Evidence Against Key Comparators for Informed Procurement


Vaccenic Acid vs. Elaidic Acid: 30% Higher Mitochondrial CPT II Activity in Rat Liver

In a direct head-to-head comparison of hepatic mitochondrial function in normal rat liver cells, vaccenic acid (trans-11-C18:1) demonstrated 30% greater carnitine palmitoyltransferase II (CPT II) activity than elaidic acid (trans-9-C18:1) (P < 0.05) when presented as nonesterified fatty acids (NEFAs) or acyl-CoAs [1]. CPT I activity was comparable, but vaccenoyl-CoA supported 30% greater respiration rates than elaidoyl-CoA in liver mitochondria [1]. This indicates that vaccenic acid enters the β-oxidation pathway more efficiently, which correlates with its 25% higher oxidation rate in liver peroxisomes compared to elaidic acid [1].

Beta-Oxidation Hepatic Metabolism Mitochondrial Function Lipid Biochemistry

Vaccenic Acid vs. Elaidic Acid: Differential Impact on Hepatocyte Proliferation and Gene Expression

In a direct comparative study using HepG2-SF hepatocytes, elaidic acid significantly decreased cellular proliferation rate, whereas trans-vaccenic acid had no effect [1]. Moreover, while both trans fatty acids were metabolized and incorporated into triacylglycerols, analysis of gene expression revealed that vaccenic acid did not adversely affect cholesterol metabolism, in contrast to the effects observed with elaidic acid [1]. A separate investigation in cultured hepatocytes found that gene expression of CPT I, hydroxyacyl-CoA dehydrogenase, and hydroxymethylglutaryl-CoA synthase was increased at least 100% (P < 0.05) by both trans-isomers relative to controls, but remained unchanged with vaccenic acid [2]. Collectively, these data demonstrate that vaccenic acid exhibits a substantially more benign hepatic profile than its industrial trans-fat counterpart.

Hepatotoxicity Cell Proliferation Gene Regulation Cholesterol Metabolism

Vaccenic Acid vs. Elaidic Acid: Inflammatory Cytokine and Endocannabinoid Modulation in Obese Rat Model

In a controlled dietary intervention study using obese, insulin-resistant JCR:LA-cp rats, vaccenic acid (VA) supplementation (1% w/w) significantly increased jejunal concentrations of the anti-inflammatory endocannabinoid anandamide and the non-cannabinoid signaling molecules oleoylethanolamide and palmitoylethanolamide relative to the control diet (P < 0.05) [1]. This was associated with a lower jejunal protein abundance of the degrading enzyme FAAH and reduced mRNA expression of TNFα and interleukin 1β (P < 0.05) [1]. In contrast, a long-term comparative study with elaidic acid (EA) revealed divergent effects on splenocyte membrane phospholipids and mitogen-stimulated cytokine production, with VA showing a more favorable anti-inflammatory profile in this model of metabolic syndrome [2]. While a separate study in HUVECs found both 9t18:1 and 11t18:1 activate the MAPK pathway, the inflammatory response was less pronounced for 11t18:1 (P < 0.05) [3].

Inflammation Metabolic Syndrome Endocannabinoid System In Vivo Model

Vaccenic Acid vs. Cis-Vaccenic Acid: Differential Opioid Receptor Modulation in Brain Synaptosomes

In a direct head-to-head comparison using rat brain synaptosomal membranes, the cis and trans isomers of vaccenic acid, along with oleic and elaidic acids, were added at a concentration of 0.87 μmol of lipid/mg of protein [1]. The cis isomers of the fatty acids were generally more potent than their trans counterparts in inhibiting ligand binding and decreasing membrane microviscosity at both the surface and core [1]. However, a critical differentiation emerged: trans-vaccenic acid uniquely affected opioid receptor binding despite just marginally altering membrane microviscosity, a behavior distinct from other fatty acids tested [1]. Furthermore, in the absence of sodium, cis-vaccenic acid abolished the low-affinity binding component of the opioid antagonist [3H]naltrexone, whereas this effect was not reported for the trans isomer [1]. This demonstrates that the geometric isomerism critically dictates specific molecular interactions at the receptor level beyond simple fluidity changes.

Membrane Biophysics Opioid Receptors Neurochemistry Cis-Trans Isomerism

Vaccenic Acid vs. Elaidic Acid vs. Oleic Acid: Comparable Oxidation in Skeletal Muscle Mitigates Concerns for Metabolic Studies

In an ex vivo comparison of substrate oxidation in rat skeletal muscle, the total, mitochondrial, and peroxisomal oxidation rates of [1-14C]oleic, vaccenic, and elaidic acids were found to be similar in both soleus and tibialis anterior muscles [1]. In C2C12 myotubes, neither vaccenic nor elaidic acids modified insulin sensitivity compared with oleic acid [1]. This finding contrasts with the differential oxidation rates observed in the liver (as detailed in Evidence Item 1), indicating tissue-specific metabolic handling of these trans fatty acids. While direct comparison shows no difference in skeletal muscle, this equivalence is a key piece of evidence for researchers designing metabolic studies. It establishes that while vaccenic acid can serve as a substitute for oleic acid in muscle-specific oxidation assays without introducing experimental variability, its unique hepatic metabolism cannot be generalized.

Skeletal Muscle Metabolism Insulin Sensitivity Mitochondrial Oxidation Ex Vivo

Vaccenic Acid vs. Elaidic Acid vs. Oleic Acid: Differential Cytoprotection Against Palmitate-Induced Lipotoxicity in HepG2 Cells

A comparative study using a HepG2 hepatoma model of palmitate-induced lipotoxicity assessed the protective potential of elaidate (industrial trans) and vaccenate (natural trans) relative to cis-oleate [1]. While trans fatty acids were only slightly more damaging than oleate when applied alone, a stark contrast emerged in co-treatment scenarios. Both elaidate and vaccenate were found to be remarkably less protective against palmitate-induced toxicity compared to oleate [1]. This indicates that while oleic acid (cis-9 C18:1) can mitigate the cellular stress caused by saturated fat overload, both major dietary trans fatty acid isomers fail to provide this cytoprotective benefit [1]. The study provides in vitro evidence for the unfavorable metabolic features and potent stress-inducing character of both industrial and natural trans fatty acids in comparison with oleate [1].

Lipotoxicity Hepatoprotection Steatosis In Vitro Model

Vaccenic Acid (693-72-1): Evidence-Based Scientific and Industrial Application Scenarios


Hepatic Lipid Metabolism and β-Oxidation Studies

Vaccenic acid is the optimal substrate for dissecting the biochemical basis of trans fatty acid metabolism in the liver. Its documented 30% higher CPT II activity and 25% greater peroxisomal oxidation compared to elaidic acid [1] make it essential for experiments investigating the differential routing and efficiency of mitochondrial and peroxisomal β-oxidation pathways. The finding that vaccenic acid, unlike elaidic acid, does not affect the expression of key genes in β-oxidation and cholesterol metabolism [1] positions it as a critical tool for studying the gene regulatory effects of naturally occurring versus industrial trans fats. Furthermore, its failure to protect against palmitate-induced lipotoxicity, in contrast to oleate [2], makes it a key compound for studies of hepatic steatosis and lipotoxic stress.

Investigating Endogenous Conjugated Linoleic Acid (CLA) Biosynthesis

Vaccenic acid is the sole physiological precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (rumenic acid) [1]. Human intervention studies have quantified this bioconversion, demonstrating that dietary vaccenic acid is desaturated to rumenic acid at an average conversion rate of 19% in vivo [1]. Therefore, vaccenic acid is an indispensable reagent for any research aimed at studying the in vivo production, biological effects, and tissue distribution of CLA. This application is highly relevant for nutritional science, animal science, and studies investigating the purported health benefits of CLA, as it allows researchers to bypass direct CLA supplementation and study its natural endogenous formation.

Cell Membrane Biophysics and GPCR Signaling Research

Vaccenic acid is a specialized tool for membrane biophysicists and pharmacologists studying the lipid environment's role in receptor signaling. The unique ability of trans-vaccenic acid to modulate opioid receptor binding independently of changes in bulk membrane fluidity [1] makes it an ideal compound for investigating direct lipid-receptor interactions. This contrasts with the mechanism of cis-vaccenic acid, which exerts its effects primarily by altering membrane microviscosity [1]. By using vaccenic acid, researchers can design experiments to decouple membrane fluidity effects from specific lipid-protein interactions, a crucial distinction for understanding how the lipidome regulates G-protein coupled receptor (GPCR) function in health and disease.

Metabolic Syndrome and Chronic Inflammation In Vivo Models

Vaccenic acid is a necessary dietary component for in vivo models of metabolic syndrome and obesity-related inflammation. Its demonstrated ability to significantly increase jejunal anandamide and other anti-inflammatory N-acylethanolamines (P < 0.05) and concurrently reduce pro-inflammatory cytokine mRNA (TNFα, IL-1β; P < 0.05) in the JCR:LA-cp rat model [1] provides a mechanistic basis for its use. This positions vaccenic acid as a key compound for investigating the role of the endocannabinoid system in metabolic disease and for evaluating the differential impact of natural versus industrial trans fats on gut health and systemic inflammation. Its use is critical for studies aiming to replicate the complex metabolic effects of ruminant-derived fats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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